2-(4-Propoxyphenyl)propan-2-amine
Description
2-(4-Propoxyphenyl)propan-2-amine is a tertiary amine derivative featuring a propan-2-amine core substituted at the 2-position with a 4-propoxyphenyl group.
Structurally, the compound shares similarities with amphetamine derivatives, where modifications to the phenyl ring influence biological activity . Its 4-propoxy group distinguishes it from simpler analogs like 4-methoxyamphetamine (4-MA), which is associated with stimulant effects . aureus NorA efflux pumps at 50 µM .
Properties
IUPAC Name |
2-(4-propoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-9-14-11-7-5-10(6-8-11)12(2,3)13/h5-8H,4,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYAOOHLUQVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propoxyphenyl)propan-2-amine typically involves the reaction of 4-propoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for 2-(4-Propoxyphenyl)propan-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: The primary amine.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Propoxyphenyl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Propan-2-amine Derivatives
Biological Activity
2-(4-Propoxyphenyl)propan-2-amine is an organic compound characterized by its distinct molecular structure, featuring a propoxy group attached to a phenyl ring and a propan-2-amine backbone. This unique arrangement potentially influences its biological properties and pharmacological activities. This article aims to explore the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of 2-(4-Propoxyphenyl)propan-2-amine is C12H17NO, and its structure can be depicted as follows:
The presence of the propoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and receptors, thereby influencing its pharmacological effects.
Biological Activity
Research indicates that 2-(4-Propoxyphenyl)propan-2-amine exhibits various biological activities, primarily through its binding affinity to specific receptors. Key findings include:
- Receptor Binding Affinity : Interaction studies have shown that this compound binds to multiple biological targets, suggesting a potential role in modulating receptor activity.
- Pharmacological Potential : Preliminary studies indicate that 2-(4-Propoxyphenyl)propan-2-amine may have therapeutic implications in treating disorders associated with G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in several neuropsychiatric conditions .
- Comparative Activity : When compared to structurally similar compounds, such as 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine and (3-Ethoxy-4-propoxyphenyl)methylamine, variations in substituents significantly affect their biological behavior and activity profiles.
Case Study 1: GPR88 Agonist Activity
A study focused on the design and synthesis of novel (4-alkoxyphenyl)glycinamides demonstrated that compounds similar to 2-(4-Propoxyphenyl)propan-2-amine can activate GPR88 through a Gαi-coupled signaling pathway. This activation was linked to reduced alcohol self-administration in animal models, indicating potential therapeutic applications for addiction treatment .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR involving alkoxy substitutions revealed that modifications on the propoxy group could enhance the potency and brain bioavailability of similar compounds. The findings suggest that optimizing lipophilicity through structural changes could improve the efficacy of 2-(4-Propoxyphenyl)propan-2-amine as a therapeutic agent .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| 2-(4-Propoxyphenyl)propan-2-amine | Propoxy group enhances lipophilicity | Modulates GPCR activity |
| 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine | Contains methoxy groups enhancing receptor interaction | Potential GPR88 agonist |
| (3-Ethoxy-4-propoxyphenyl)methylamine | Features ethoxy substituent affecting solubility | Varies in receptor binding affinity |
| 3-(2-Propoxyphenyl)propan-1-amine | Different amine structure impacting reactivity | Comparative study needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
